2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid
Description
This compound belongs to a class of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected heterocyclic carboxylic acids, widely used as intermediates in peptide synthesis and medicinal chemistry. Its structure features:
- An Fmoc group attached to the nitrogen of a piperidine ring (position 1 of the piperidine).
- A pyrazole ring substituted with a methyl group (position 4) and a carboxylic acid (position 3).
- The piperidine moiety is linked to the pyrazole via its 3-position (piperidin-3-yl).
The Fmoc group provides temporary protection for the piperidine nitrogen during solid-phase synthesis, enabling selective deprotection under mild basic conditions (e.g., piperidine) . The carboxylic acid facilitates conjugation to amines or other nucleophiles, making the compound valuable for constructing peptidomimetics or bioactive scaffolds.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-13-26-28(23(16)24(29)30)17-7-6-12-27(14-17)25(31)32-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,13,17,22H,6-7,12,14-15H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWJOFMWMWZNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid, often referred to as Fmoc-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 409.4 g/mol. The structure includes a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.5 | |
| Compound B | MCF7 | 15.0 | |
| Fmoc-Piperidine Derivative | A549 | 10.0 |
Anti-inflammatory Properties
In addition to anticancer effects, the compound exhibits anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thus offering therapeutic potential in inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the Fmoc-piperidine derivative was found to significantly reduce levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for drug development.
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Liver (CYP450) |
| Excretion | Renal |
Scientific Research Applications
Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis . It serves as a protected amino acid derivative, which is crucial for constructing complex peptides while preventing unwanted side reactions. The presence of protecting groups such as fluorenylmethoxycarbonyl (Fmoc) allows for selective deprotection and coupling reactions during peptide assembly.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, which can be investigated through structure-activity relationship (SAR) studies.
Case Studies
Recent studies have highlighted its effectiveness in:
- Anticancer Research : Compounds similar to this have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential as anticancer agents.
- Neuropharmacology : The piperidine moiety may contribute to neuroactive properties, warranting further investigation into its effects on neurological disorders.
Synthetic Methodologies
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid typically involves several steps:
- Formation of the Piperidine Derivative : Reaction of piperidine with fluorenylmethoxycarbonyl chloride.
- Cyclization : Formation of the pyrazole ring through appropriate condensation reactions.
- Carboxylic Acid Introduction : Finalizing the structure by introducing the carboxylic acid group.
These synthetic routes often utilize chromatography for purification to achieve high purity levels necessary for biological assays.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between the target compound and its closest analogues:
Crystallographic and Computational Studies
- SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of Fmoc-protected compounds, enabling precise determination of piperidine ring conformations and hydrogen-bonding networks .
- Molecular dynamics simulations highlight the rigidity imparted by the Fmoc group, stabilizing piperidine in chair conformations for optimal target engagement .
Q & A
Q. What are the recommended strategies for synthesizing 2-[1-(Fmoc)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid with high purity?
- Methodological Answer : Standard synthesis involves coupling the Fmoc-protected piperidine moiety to the pyrazole-carboxylic acid scaffold via carbodiimide-mediated amidation (e.g., EDC/HOBt). Microwave-assisted synthesis can enhance reaction efficiency, reducing reaction times from 12–24 hours to 1–3 hours while maintaining yields >85% . Post-synthesis, purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C): Confirm regiochemistry of the pyrazole ring (e.g., δ 13.99 ppm for NH in DMSO-d6 ) and Fmoc-group integrity (δ 4.2–4.4 ppm for –CH₂–).
- LC-MS : Verify molecular weight ([M+H]⁺ expected at ~425.4 Da) and detect impurities.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and carboxylic acid) .
Q. What solvent systems are optimal for handling this compound in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility. Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) or cell culture media with ≤0.1% DMSO. For solubility challenges, employ co-solvents like PEG-400 or cyclodextrins . Confirm stability via UV-Vis (λmax ~260 nm) over 24 hours .
Q. How should researchers safely handle this compound given its toxicity profile?
- Methodological Answer : Classified as acutely toxic (Category 4 for oral/dermal/inhalation ). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at –20°C in airtight containers away from light .
Advanced Research Questions
Q. What methodologies are effective in resolving contradictions between theoretical and experimental spectral data (e.g., NMR or LC-MS)?
- Methodological Answer : For NMR discrepancies (e.g., unexpected splitting or shifts):
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Employ deuterated solvents (CDCl₃ vs. DMSO-d6) to assess solvent-induced shifts.
- Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .
For LC-MS anomalies, optimize ionization parameters (e.g., ESI vs. APCI) and confirm adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) .
Q. How can researchers optimize solid-phase synthesis protocols incorporating this compound to minimize side reactions?
- Methodological Answer : To prevent Fmoc deprotection or piperidine racemization:
- Use low-temperature coupling (0–4°C) with HATU/Oxyma Pure as coupling agents.
- Limit exposure to piperidine during Fmoc removal (20% v/v, 2 × 5 minutes).
- Monitor reaction progress via Kaiser test for free amines .
Q. What strategies mitigate batch-to-batch variability in yield during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via factorial design.
- Crystallization Engineering : Control nucleation (seed crystals) to ensure consistent particle size .
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (PDB ID) to identify binding poses.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes.
- QSAR Models : Corlate substituent effects (e.g., methyl group at pyrazole) with activity .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
Q. What experimental controls validate the compound’s role in inhibiting specific enzymatic pathways?
- Methodological Answer :
- Negative Controls : Use scrambled peptide sequences or Fmoc-piperidine alone.
- Kinetic Assays : Measure IC₅₀ under varying substrate concentrations (Lineweaver-Burk plots).
- SPR/BLI : Quantify binding affinity (KD) to target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
